1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperazine ring substituted with chloropropanoyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one typically involves the acylation of a piperazine derivative with 2-chloropropanoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include thionyl chloride and phosphoryl chloride, which facilitate the formation of the acyl chloride intermediate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for precise control over reaction conditions, minimizing side products and enabling large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
Major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins and enzymes through covalent bonding. This modification can alter the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-[4-(2-chloropropanoyl)piperazin-1-yl]propan-1-one: A structurally similar compound with comparable chemical properties.
N,N-Bis(2-chloropropionyl)piperazine: Another related compound used in similar applications.
Uniqueness
1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-[4-(2-chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O2/c1-9-7-16(13(19)14(4,5)6)8-10(2)17(9)12(18)11(3)15/h9-11H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJAQVKWTPLFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1C(=O)C(C)Cl)C)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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